molecular formula C23H18Br2N2OS B2711995 4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide CAS No. 1024141-20-5

4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide

Cat. No.: B2711995
CAS No.: 1024141-20-5
M. Wt: 530.28
InChI Key: GUNMHJKTNAJXPU-UHFFFAOYSA-N
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Description

4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound features a complex structure that incorporates multiple pharmacophores, including a benzamide group, indole ring, and brominated aromatic systems, which are commonly associated with diverse biological activities. While direct studies on this specific molecule are limited, research on closely related analogs provides strong rationale for its research value. Compounds with bromobenzamide and indole motifs have demonstrated a range of promising biological properties. For instance, certain benzamide derivatives are known to function as high-affinity, selective antagonists for receptors like the cholecystokinin 2 (CCK2) receptor, which is a target in gastrointestinal research . Furthermore, N-(bromo-phenyl) benzamide derivatives have shown notable antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus , and also exhibit potent anti-inflammatory effects through mechanisms like protease inhibition . The indole nucleus, a ubiquitous scaffold in nature, is a hallmark of numerous biologically active alkaloids and is frequently investigated in oncology and central nervous system (CNS) research . The presence of a sulfanyl (thioether) linker in this molecule may influence its conformational flexibility and interaction with biological targets. This makes this compound a versatile candidate for hit-to-lead optimization campaigns, mechanism of action studies , and as a building block in the synthesis of more complex chemical entities. Researchers can leverage this compound to explore new therapeutic avenues in areas including infectious disease, inflammation, and cancer. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Br2N2OS/c24-17-9-5-15(6-10-17)21-22(19-3-1-2-4-20(19)27-21)29-14-13-26-23(28)16-7-11-18(25)12-8-16/h1-12,27H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNMHJKTNAJXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of compounds similar to 4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide exhibit significant antimicrobial activity. For instance, studies conducted on related thiazole derivatives demonstrated promising results against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Activity

The compound has shown potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The effectiveness of these compounds can be attributed to their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity Study

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various indole derivatives, including those structurally similar to this compound. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains could enhance their efficacy .

Anticancer Screening

In another study focusing on anticancer properties, researchers evaluated several brominated indole derivatives against MCF7 cell lines. The findings revealed that specific substitutions at the indole position significantly increased cytotoxicity compared to unmodified indoles. This underscores the importance of structural modifications in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

4-Bromo-N-(2-Nitrophenyl)benzamide
  • Molecular Formula : C₁₃H₉BrN₂O₃
  • Key Features : Lacks the indole-sulfanyl group; instead, a nitro group is present at the ortho position on the aniline ring.
  • Structural Insights : Crystallographic studies reveal two molecules per asymmetric unit, with intermolecular hydrogen bonds (N–H···O) stabilizing the lattice . In contrast, the target compound’s indole and sulfanyl groups may promote alternative packing motifs, such as halogen-halogen (Br···Br) or π-π interactions .
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)benzamide (4MNB)
  • Molecular Formula : C₁₄H₁₁BrN₂O₄
  • Key Differences : Introduces a methoxy group at the para position of the nitro-substituted phenyl ring.

Functional Group Variations and Molecular Properties

4-Bromo-N-[2-(4-Ethoxy-3-Methoxyphenyl)-2-(1H-Indol-3-yl)ethyl]benzamide (D380-0431)
  • Molecular Formula : C₂₆H₂₅BrN₂O₃
  • Substituents : Ethoxy and methoxy groups on the phenyl ring attached to the indole.
  • Comparison : The additional oxygen atoms increase polarity and solubility compared to the target compound’s bromine-rich structure. Available in larger quantities (85 mg), suggesting easier accessibility for research .
N-(4-Bromophenyl)-2-[(1-Cyclohexyl-methyl-1H-1,2,4-Triazol-3-yl)sulfanyl]-acetamide
  • Molecular Formula : C₁₇H₂₁BrN₄OS
  • Key Differences : Replaces the indole core with a triazole ring and introduces a cyclohexylmethyl group.
  • Biological Implications : Triazole-containing compounds often exhibit enhanced metabolic stability, a trait the target compound may lack due to its indole moiety .

Halogenation and Bioactivity Trends

  • 3-Nitro-N-[(1R)-1-Phenylethyl]-5-(Trifluoromethyl)benzamide (): Demonstrates activity against bacterial targets (e.g., FtsZ, DprE1), highlighting the role of nitro and trifluoromethyl groups in inhibition.

Biological Activity

4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant studies and findings while highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C18H19Br2N3O1S\text{C}_{18}\text{H}_{19}\text{Br}_2\text{N}_3\text{O}_1\text{S}

This structure features a brominated indole moiety, which is often associated with various biological activities, including anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer effects. For example:

  • Mechanism of Action : The compound's mechanism primarily involves the induction of apoptosis in cancer cells. It has been shown to interact with Bcl-2 proteins, leading to mitochondrial dysfunction and subsequent cell death .
  • Case Studies : In vitro studies demonstrated that derivatives with similar structures had IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .
CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat (Bcl-2)
Compound B1.98 ± 1.22A-431

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Mechanism of Action : The presence of the thiazole ring in related compounds has been linked to enhanced antibacterial activity through disruption of bacterial cell membranes and inhibition of protein synthesis .
  • Research Findings : Some derivatives exhibited antibacterial effects comparable to standard antibiotics like norfloxacin, with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 µg/mL against Gram-positive and Gram-negative bacteria .
CompoundMIC (µg/mL)Bacterial Strain
Compound C46.9Staphylococcus aureus
Compound D93.7Escherichia coli

Structure-Activity Relationship (SAR)

The SAR analysis indicates that certain structural elements significantly influence the biological activity of compounds in this class:

  • Bromine Substitution : The presence of bromine on the phenyl ring enhances both anticancer and antimicrobial activities by increasing lipophilicity and facilitating membrane penetration .
  • Indole Moiety : The indole structure is critical for the interaction with biological targets, particularly in modulating apoptotic pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide, and what methodological considerations are critical for optimizing yield?

  • Answer : The compound can be synthesized via multi-step reactions involving indole ring formation, sulfanyl group introduction, and benzamide coupling. Key steps include:

  • Indole Core Synthesis : Using α-carbonyl sulfoxonium ylides and phosphoric acid catalysts for enantioselective indole insertion reactions (e.g., reaction conditions: 0.1 mmol scale, 1:4 EtOAc/Hex purification) .
  • Sulfanyl-Ethyl Linkage : Thiol-ether bond formation via nucleophilic substitution or Michael addition, requiring strict anhydrous conditions to avoid oxidation.
  • Benzamide Coupling : Amide bond formation using carbodiimide-based coupling agents (e.g., DCC or EDC) in dichloromethane or DMF.
  • Yield Optimization : Monitor reaction progress via TLC/HPLC, and purify via column chromatography (silica gel, gradient elution).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Answer :

  • X-ray Crystallography : Single-crystal XRD (e.g., SHELX software for refinement; parameters: R factor <0.04, data-to-parameter ratio >18.8) provides unambiguous structural confirmation, particularly for verifying sulfanyl-ethyl connectivity and indole-bromophenyl geometry .
  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., 500 MHz in CDCl₃) resolves aromatic proton splitting patterns and confirms substituent positions (e.g., indole C3 vs. C2 substitution) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed vs. calculated for C₂₃H₁₈Br₂N₂OS).

Q. What preliminary biological screening models are appropriate for evaluating its bioactivity?

  • Answer :

  • Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 96-well plate format, IC₅₀ determination).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 5-HT₁A receptors, as seen in analogous benzamide derivatives with Kᵢ values <1 nM) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the indole ring formation in its synthesis?

  • Answer : Regioselectivity at the indole C3 position is influenced by:

  • Catalyst Design : Chiral phosphoric acids (e.g., TRIP) enforce enantioselective α-carbonyl ylide insertions, minimizing C2 byproducts .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine) on the phenyl ring direct electrophilic attack to C3.
  • Reaction Monitoring : Use ¹H NMR to track intermediate formation (e.g., ethyl acetate protons at δ 4.1–4.3 ppm) .

Q. How should contradictory data between in vitro receptor binding affinity (e.g., nM-range Kᵢ) and in vivo efficacy (e.g., low brain uptake) be analyzed?

  • Answer : Discrepancies may arise from:

  • Metabolic Instability : Perform microsomal stability assays (e.g., human liver S9 fractions) to assess amide bond hydrolysis .
  • Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB or MDCK-MDR1 models to predict passive diffusion/efflux.
  • Protein Binding : Measure plasma protein binding via equilibrium dialysis; >95% binding reduces free drug availability.

Q. What computational strategies are recommended to study its interactions with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in receptor active sites (e.g., 5-HT₁A homology models) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and key residue interactions (e.g., π-π stacking with Trp residues).
  • QSAR Modeling : Corlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization.

Methodological Considerations

  • Crystallography : Refine structures using SHELXL (rigid-body refinement for disordered moieties) and validate with Rint <5% .
  • Metabolic Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation at indole C5 or sulfoxide formation) .
  • Data Validation : Cross-check spectroscopic data with PubChem/CCDC entries to avoid misassignment .

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